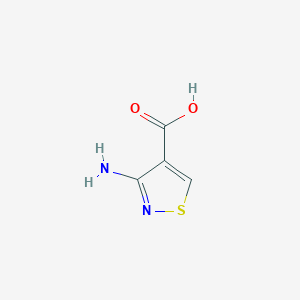

3-Amino-4-isothiazolecarboxylic acid

描述

Historical Evolution and Foundational Research in Isothiazole (B42339) Systems

The journey of isothiazole chemistry began in 1956 with the first successful synthesis of the parent isothiazole ring. nih.gov Prior to this, the isothiazole ring system was known primarily within condensed structures like benzisothiazole, a notable example being saccharin. The initial synthesis marked a pivotal moment, opening the door for extensive investigation into the physical and chemical properties of this novel heterocyclic system. nih.gov

Early foundational research focused on developing various synthetic routes to the isothiazole core. One of the classical approaches involved the cyclocondensation of α,δ-dihalo carboxylic acid nitriles with hydroxylamine (B1172632) derivatives. mdpi.com Over the years, a diverse array of synthetic strategies has been established, including cycloaddition and condensation reactions, which have allowed for the preparation of a wide range of isothiazole derivatives. nih.gov These synthetic advancements were crucial for exploring the structure-activity relationships of isothiazole-containing compounds and unlocking their potential in various scientific domains.

Significance of Isothiazole Core Structures in Modern Chemical Science

The isothiazole ring is more than a chemical curiosity; it is a privileged scaffold in modern chemical science, particularly in the realms of medicinal chemistry and materials science. The unique arrangement of nitrogen and sulfur atoms within the aromatic ring imparts distinct electronic properties and the capacity for diverse chemical interactions, making it a valuable building block for functional molecules. nih.govresearchgate.net

In medicinal chemistry , the isothiazole core is a key component in a multitude of biologically active compounds. Derivatives have demonstrated a broad spectrum of pharmacological activities, including:

Antifungal and Antimicrobial Activity: Isothiazole-containing compounds have been developed as potent antifungal and antibacterial agents. analis.com.myresearchgate.net

Anti-inflammatory Properties: A number of isothiazole derivatives have exhibited significant anti-inflammatory effects. researchgate.net

Antiviral Activity: The isothiazole nucleus is present in molecules with promising antiviral properties. researchgate.net

Anticancer Potential: Researchers have explored isothiazole derivatives for their cytotoxic effects against various cancer cell lines. researchgate.net

Neurological Applications: The scaffold has been incorporated into molecules targeting neurological disorders. mdpi.com

The versatility of the isothiazole core allows for fine-tuning of biological activity through the introduction of various substituents at different positions on the ring.

In materials science , isothiazole derivatives have found applications as:

Fungicides: Their inherent biological activity has led to their use in the development of effective fungicides for agricultural applications. analis.com.my

Dyes and Polymers: The electronic properties of the isothiazole ring make it a suitable component for creating novel dyes and functional polymers. scientificforefront.org

The continued exploration of isothiazole chemistry promises the development of new therapeutic agents and advanced materials with tailored properties.

Structural Features and Positional Chemistry of 3-Amino-4-isothiazolecarboxylic Acid

The chemical compound this compound is a specific derivative of the isothiazole family with the molecular formula C₄H₄N₂O₂S and a molecular weight of approximately 144.15 g/mol . organic-chemistry.org Its structure is characterized by a five-membered isothiazole ring with an amino group (-NH₂) substituted at the 3-position and a carboxylic acid group (-COOH) at the 4-position. mdpi.comorganic-chemistry.org

The positional chemistry of these functional groups is critical to the molecule's reactivity and its potential as a synthetic building block. The amino group at the C3 position and the carboxylic acid group at the C4 position offer multiple sites for chemical modification. organic-chemistry.org

The reactivity of the functional groups is influenced by the electronic nature of the isothiazole ring and the interplay between the substituents. For instance, the nucleophilicity of the amino group is pH-dependent; it can be protonated under acidic conditions, which reduces its reactivity. mdpi.com Conversely, the carboxylic acid group can be deprotonated under basic conditions. Prolonged heating of the molecule can lead to decarboxylation, a common reaction for carboxylic acids. mdpi.com

Computational studies on related isothiazole and benzothiazole (B30560) derivatives have provided insights into their electronic structures. These studies indicate that the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO) are significantly influenced by the nature and position of substituents on the ring. mdpi.comresearchgate.net This understanding is crucial for predicting the reactivity of different sites on the this compound molecule and for designing new derivatives with specific electronic and chemical properties.

Below are tables summarizing the basic properties and reported spectroscopic data for this compound.

Table 1: Basic Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄N₂O₂S |

| Molecular Weight | 144.15 g/mol |

| IUPAC Name | 3-amino-1,2-thiazole-4-carboxylic acid |

| CAS Number | 920459-08-1 |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Peaks corresponding to the carboxylic acid proton and the proton on the isothiazole ring. |

| FT-IR | Absorbance bands around 1700 cm⁻¹ (C=O stretch) and in the N-H stretching region. |

Structure

3D Structure

属性

IUPAC Name |

3-amino-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H2,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLLMKJGLPMRAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Amino 4 Isothiazolecarboxylic Acid and Key Isothiazole Precursors

Cycloaddition and Condensation Reactions for Isothiazole (B42339) Ring Formation

The formation of the isothiazole ring is often achieved through cycloaddition and condensation reactions. One of the most well-studied methods is the 1,3-dipolar cycloaddition. For instance, the reaction of a nitrile sulfide with dimethyl acetylenedicarboxylate can yield an isothiazole derivative. medwinpublishers.com This approach provides a versatile route to substituted isothiazoles by varying the starting materials.

Condensation reactions also play a crucial role in isothiazole synthesis. These methods typically involve the cyclization of a linear precursor containing the necessary nitrogen, sulfur, and carbon atoms in the correct arrangement.

Synthesis from Enamino Thiones and Analogous Starting Materials

Enamino thiones are valuable precursors for the synthesis of isothiazoles. medwinpublishers.com A notable method involves the reaction of enamino thiones with hydroxylamine-O-sulfonic acid, which can lead to the formation of isothiazoles in high yields, sometimes reaching up to 98%. medwinpublishers.com This approach is particularly useful for preparing isothiazoles with specific substitution patterns. Additionally, a three-component reaction of enaminoesters, sulfur, and bromodifluoroacetamides or esters has been developed for the synthesis of both thiazoles and isothiazoles. nih.govacs.orgfigshare.comresearchgate.netorganic-chemistry.org This strategy involves the cleavage of two C-F bonds and the formation of new C-S, C-N, and N-S bonds. nih.govacs.orgfigshare.comresearchgate.netorganic-chemistry.org

Another user-friendly synthesis of 3,5-disubstituted isothiazoles starts from β-ketodithioesters or β-ketothioamides and ammonium acetate. organic-chemistry.org This metal- and catalyst-free method proceeds through a sequential imine formation, cyclization, and aerial oxidation cascade. organic-chemistry.org

Derivations from β-Thiocyano Cinnamaldehydes

β-Thiocyano cinnamaldehydes serve as effective starting materials for the synthesis of isothiazoles, particularly those containing fluoro-substituted aryl groups. medwinpublishers.com The reaction of these aldehydes with ammonium thiocyanate provides isothiazoles in good yields. medwinpublishers.com In this reaction, ammonium thiocyanate acts as the source of ammonia required for the ring closure. medwinpublishers.com

Synthetic Routes Involving Other Heterocyclic Precursors (e.g., Isoxazoles, Dihydro-2H-pyrroles)

The transformation of other heterocyclic systems into isothiazoles is a well-established synthetic strategy. For example, 3,5-disubstituted isothiazoles can be prepared from isoxazoles by reacting them with phosphorus pentasulfide in pyridine. medwinpublishers.comresearchgate.net This method, despite being one of the older techniques, remains a widely used application. medwinpublishers.com

Furthermore, the reaction of 2-imino-3,4-dihydro-2H-pyrrole with sulfur upon heating leads to dehydrogenation and the incorporation of a sulfur atom into the pyrrole ring, resulting in the formation of thiazolylisothiazoles. medwinpublishers.com

Amination Strategies for the Isothiazole System

The introduction of an amino group onto the isothiazole ring is a critical step in the synthesis of 3-Amino-4-isothiazolecarboxylic acid. One approach involves the synthesis of 3-amino-4,5-dichloroisothiazole from 4,5-dichloroisothiazole-3-carboxylic acid azide and amide through Hoffmann and Curtius reactions. researchgate.net This demonstrates a viable pathway for introducing the amino group at the 3-position.

Another relevant synthesis is that of methyl 4-aminoisothiazole-3-carboxylate, which can be achieved via a Thorpe–Ziegler cyclization. researchgate.net This method highlights a route to an isothiazole with an amino group at the 4-position and a carboxylate at the 3-position, which could potentially be adapted.

Carboxylic Acid Introduction and Functionalization in Isothiazole Synthesis

The synthesis of isothiazole carboxylic acids can be approached in several ways. A historical synthesis of the parent isothiazole involved the oxidation of 5-amino-1,2-benzoisothiazole, which, after subsequent decarboxylation of the resulting isothiazole-4,5-dicarboxylic acid, yielded isothiazole. medwinpublishers.comresearchgate.netchemicalbook.com This indicates that functional groups on the isothiazole ring can be manipulated to introduce or alter carboxylic acid moieties.

More targeted approaches involve the synthesis of derivatives of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid. nih.gov The synthesis of these amide and ester derivatives highlights methods for creating and modifying the carboxylic acid group at the 4-position of the isothiazole ring. nih.gov

Utilization of 2-Mercapto-1-cyano-acrylonitriles and Related Nitrile Chemistry

Nitrile chemistry is a cornerstone in the synthesis of many heterocyclic compounds, including isothiazoles. While direct synthesis of this compound from 2-mercapto-1-cyano-acrylonitriles is not explicitly detailed, the versatility of nitrile-containing precursors is well-documented in isothiazole synthesis. For instance, the reaction of 2-acylamino-3,3-dichloroacrylonitriles with thiophenol and subsequent cyclization can lead to isoxazole derivatives, showcasing the reactivity of such precursors. researchgate.net The manipulation of cyano groups on the isothiazole ring can also serve as a handle for the introduction of carboxylic acid or amino functionalities through hydrolysis or reduction, respectively.

Advanced Chemical Transformations and Reactivity Profiles of 3 Amino 4 Isothiazolecarboxylic Acid

Reactions of the Amino Functionality: Acylations, Diazotizations, and Condensations

The amino group at the C3 position of 3-Amino-4-isothiazolecarboxylic acid is a key site for nucleophilic reactions, allowing for a variety of chemical modifications. Its reactivity is influenced by the electronic properties of the isothiazole (B42339) ring.

Acylations: The amino group readily undergoes acylation with reagents such as acetyl chloride or acetic anhydride (B1165640) to form the corresponding N-acetylated derivatives (acetamides). These reactions are fundamental for protecting the amino group or for synthesizing more complex amide structures. Acylated derivatives of similar isothiazolecarboxylic acids have shown stability in peptide synthesis, with reported coupling efficiencies ranging from 70–85%.

Diazotization: As a primary aromatic amine, the amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). This reaction forms a diazonium salt intermediate, which is a versatile precursor for introducing a wide range of substituents onto the isothiazole ring via Sandmeyer-type reactions.

Condensations: The amino group can participate in condensation reactions with carbonyl compounds. For instance, it can react with aldehydes and ketones to form Schiff bases or imines. These reactions are crucial for the synthesis of various heterocyclic systems and coordination complexes.

Below is a table summarizing typical reactions of the amino functionality.

| Reaction Type | Reagent(s) | Product Type | Notes |

| Acylation | Acetyl chloride, Acetic anhydride | N-acylated amide | Common protection strategy; useful for peptide synthesis. |

| Diazotization | NaNO₂, HCl (aq.) | Diazonium salt | Highly reactive intermediate for substitution reactions. |

| Condensation | Aldehydes, Ketones | Schiff Base (Imine) | Forms a C=N double bond, key for further synthesis. |

Chemical Modifications of the Carboxylic Acid Moiety: Esterification, Amide Formation, and Decarboxylation

The carboxylic acid group at the C4 position provides another handle for derivatization through classic organic reactions.

Esterification: The carboxylic acid can be converted to its corresponding esters through reaction with alcohols, typically under acidic conditions (Fischer esterification) or by using coupling agents. masterorganicchemistry.com For example, esterification with methanol (B129727) in the presence of thionyl chloride has been reported to achieve yields greater than 90% for analogous isothiazolecarboxylic acids. Masking the carboxyl group as an ester can also be a strategy to increase the cellular uptake of amino acid analogues. nih.gov

Amide Formation: The formation of amides is readily achieved by coupling the carboxylic acid with primary or secondary amines. This reaction is often mediated by carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), to activate the carboxyl group. youtube.com Studies involving similar isothiazole analogues have reported amide formation yields of 60–75% under mild alkaline conditions. Titanium(IV) chloride (TiCl₄) has also been shown to be an effective reagent for direct amidation of carboxylic acids with amines. nih.gov

Decarboxylation: The molecule is susceptible to decarboxylation, particularly under thermal stress. Prolonged heating at temperatures exceeding 100°C can lead to the loss of carbon dioxide, resulting in the formation of 3-aminoisothiazole. This thermal sensitivity is an important consideration in its synthesis and handling.

The table below outlines the key transformations of the carboxylic acid moiety.

| Reaction Type | Reagent(s)/Conditions | Product Type | Reported Yields/Notes |

| Esterification | Methanol, SOCl₂ | Methyl Ester | >90% for similar isothiazoles. |

| Amide Formation | Amine, DCC/EDCI | Amide | 60-75% for related analogues. |

| Decarboxylation | Heat (>100°C) | 3-Aminoisothiazole | Indicates thermal instability. |

Electrophilic and Nucleophilic Substitution Reactions on the Isothiazole Ring System

The isothiazole ring possesses aromatic character and can undergo substitution reactions, although its reactivity is modulated by the presence of the activating amino group and the deactivating carboxylic acid group. medwinpublishers.com

Electrophilic Substitution: The ring is activated towards electrophilic attack. Halogenation, a common electrophilic substitution, has been shown to occur selectively. For instance, bromination using bromine and a Lewis acid catalyst like ferric chloride (FeCl₃) occurs at the 5-position. This regioselectivity is directed by the existing substituents. High yields of 80–90% have been reported for the bromination of related isothiazolecarboxylic acids.

Nucleophilic Substitution: While less common than electrophilic substitution on the electron-rich ring, nucleophilic substitution can occur on isothiazole derivatives, particularly those bearing good leaving groups (e.g., halogens). However, in some cases, attack by strong nucleophiles can lead to ring-opening rather than simple substitution. thieme-connect.com

Ring-Opening, Ring-Expansion, and Ring-Contraction Pathways of Isothiazole Derivatives

The isothiazole ring, while aromatic, can undergo transformations that alter its core structure under specific conditions.

Ring-Opening: The N-S bond is a point of potential weakness in the isothiazole ring. Reductive cleavage using reagents like sodium in liquid ammonia, a method effective for the related thiazole (B1198619) heterocycle, can lead to ring-opening to yield functionalized alkenes. researchgate.net Ring-opening can also occur under the action of certain nucleophiles. thieme-connect.comvulcanchem.com

Ring-Expansion and Contraction: These pathways are often observed during photochemical transformations. Theoretical studies on methylisothiazoles have identified a "ring contraction–ring expansion" route as a plausible mechanism for photoisomerization. rsc.orgpsu.edu A notable example of ring expansion involves the reaction of benzo[d]isothiazole 1,1-dioxides with alkenes, which, after a Lewis acid-catalyzed rearrangement, yields larger benzo[f] rsc.orgresearchgate.netthiazepine 1,1-dioxide ring systems. rsc.org

Photochemical Transformations and Isomerization Mechanisms

Isothiazoles exhibit rich photochemical reactivity, allowing for isomerization and structural permutation under irradiation. repec.orgd-nb.info Upon photoexcitation, isothiazole derivatives populate their π,π* singlet excited states, which can then undergo a series of rearrangements. d-nb.info

Theoretical studies on model systems like methylisothiazole have elucidated several potential mechanisms for these phototranspositions: rsc.orgpsu.edursc.org

Internal Cyclization-Isomerization: Involves the formation of a bicyclic intermediate.

Ring Contraction-Ring Expansion: Proceeds through a transient three-membered ring species.

Direct Mechanism: A pathway suggested to better rationalize experimental observations. rsc.orgpsu.edu

These photochemical permutations are powerful tools, as they operate under mild conditions and can be used to convert readily available isomers into more complex or difficult-to-access derivatives. repec.org

Reactivity of Isothiazole 1,1-Dioxides and Related Sulfur Modifications

Oxidation of the sulfur atom in the isothiazole ring to a sulfone (isothiazole 1,1-dioxide) significantly alters the electronic properties and reactivity of the heterocycle. researchgate.net

The resulting isothiazole 1,1-dioxides, also known as isothiazole sulfones, exhibit different chemical behaviors. For example, the ring becomes more susceptible to nucleophilic attack. Direct synthesis of trisubstituted isothiazole 1,1-dioxides has been achieved, and these compounds undergo regioselective nucleophilic substitutions at the C3 and C4 positions. acs.org For example, chloro-substituted isothiazole 1,1-dioxides react with alcohols and amines to displace the chloride. acs.org Furthermore, isothiazole 1,1-dioxides can participate in photochemical reactions, such as the aza Paternò–Büchi reaction with alkenes, demonstrating their utility in constructing more complex molecular architectures. rsc.org

Synthesis and Functionalization of Derivatives and Analogues of 3 Amino 4 Isothiazolecarboxylic Acid

Amide and Ester Derivatives of the 4-Carboxylic Acid Moiety

The carboxylic acid group at the 4-position of the isothiazole (B42339) ring is a prime site for derivatization, most commonly through the formation of amides and esters. These reactions are typically achieved by first activating the carboxylic acid.

Standard procedures for amide synthesis involve the conversion of the carboxylic acid to a more reactive species, such as an acyl chloride or by using coupling agents. For instance, treatment of an amino acid with a halogenating agent like thionyl chloride or oxalyl chloride can yield an acyl halide intermediate, which readily reacts with ammonia or a primary/secondary amine to form the corresponding amide google.com. Alternatively, peptide coupling reagents can be employed to facilitate amide bond formation.

Esterification is another common transformation. This can be accomplished through various methods, including Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. The synthesis of ester derivatives of related heterocyclic carboxylic acids, such as thiazole-5-carboxylates, has been demonstrated by reacting a thiourea derivative with an appropriate α-haloketone in the presence of a base mdpi.com.

These straightforward derivatizations allow for the introduction of a wide variety of substituents, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity.

| Derivative Type | General Synthetic Approach | Key Reagents | Purpose of Derivatization |

| Amides | Activation of carboxylic acid followed by reaction with an amine. | Thionyl chloride, oxalyl chloride, peptide coupling agents. | Introduce diverse substituents, modify biological activity. |

| Esters | Reaction of the carboxylic acid with an alcohol. | Acid catalyst (for Fischer esterification), alkyl halides. | Alter solubility, lipophilicity, and serve as intermediates. |

Functionalization of the 3-Amino Group: Substituted Amines and Acylamines

The 3-amino group offers another key handle for structural modification, allowing for the synthesis of substituted amines and acylamines.

N-Alkylation can introduce alkyl or aryl groups to the amino moiety. This can be achieved through reactions with alkyl halides or via reductive amination.

Acylation of the amino group to form acylamines (amides) is a common strategy. This is typically accomplished by reacting the 3-amino-4-isothiazolecarboxylic acid or its ester derivative with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This functionalization introduces a carbonyl group adjacent to the amino nitrogen, which can significantly influence the electronic properties and hydrogen bonding capabilities of the molecule. The synthesis of N-acyl derivatives of other aminothiazoles has been well-documented, often involving the reaction of an aminothiazole with an appropriate acylating agent mdpi.com.

The ability to introduce a wide range of substituents at the 3-amino position provides a powerful tool for fine-tuning the molecular properties of the resulting derivatives.

Isothiazolo[5,4-d]pyrimidine Derivatives and Related Fused Systems

The bifunctional nature of this compound derivatives, possessing both an amino group and a vicinal ester or a related functional group, makes them ideal precursors for the synthesis of fused heterocyclic systems. One of the most significant applications is the construction of the isothiazolo[5,4-d]pyrimidine ring system.

The synthesis of such fused systems often involves a cyclization reaction. For example, the synthesis of related thiazolo[5,4-d]pyrimidines has been achieved through various synthetic routes nih.gov. A common approach involves the reaction of a 4-amino-thiazole-5-carboxamide with a suitable one-carbon synthon, such as an orthoester or formic acid, to construct the pyrimidine ring. In a similar vein, derivatives of this compound can be converted to the corresponding carboxamide, which can then undergo cyclization to form the isothiazolo[5,4-d]pyrimidine core.

The synthesis of other fused systems, such as oxazolo[5,4-d]pyrimidines, has also been reported, often starting from appropriately substituted oxazole precursors nih.govresearchgate.netmdpi.com. These synthetic strategies highlight the utility of amino-heterocycle carboxylic acids as building blocks for more complex polycyclic structures.

| Fused System | General Synthetic Strategy | Key Precursor |

| Isothiazolo[5,4-d]pyrimidine | Cyclization of a 3-amino-4-isothiazolecarboxamide derivative. | 3-amino-4-isothiazolecarboxamide |

| Thiazolo[4,5-d]pyrimidine | Cyclization of a 4-amino-5-thiazolecarboxamide derivative. | 4-amino-5-thiazolecarboxamide |

| Oxazolo[5,4-d]pyrimidine | Cyclization of a 5-amino-4-oxazole derivative. | 5-amino-4-oxazolecarbonitrile |

Hydrazino and Hydrazone Derivatives from Isothiazolecarboxylic Acid Esters

The ester functionality of isothiazolecarboxylic acid esters can be readily converted into hydrazides, which are valuable intermediates for the synthesis of hydrazone derivatives.

The synthesis of hydrazides is typically achieved by reacting the corresponding ester with hydrazine hydrate, often in a solvent like ethanol at reflux mdpi.commdpi.com. This reaction proceeds via nucleophilic acyl substitution, where hydrazine displaces the alkoxy group of the ester.

These hydrazides can then be further functionalized to form hydrazones . This is accomplished through a condensation reaction with various aldehydes or ketones mdpi.comnih.govnih.gov. The reaction is usually carried out by heating the hydrazide and the carbonyl compound in a suitable solvent, sometimes with a catalytic amount of acid mdpi.com.

The resulting hydrazone derivatives possess the characteristic C=N-NH linkage and offer a platform for further structural diversification, as the R-groups from the aldehyde or ketone can be varied extensively.

Bioisosteric Replacements for the Carboxylic Acid Functional Group (e.g., Hydroxyisothiazoles, Sulfonic Acids, Tetrazoles)

In medicinal chemistry, the replacement of a carboxylic acid group with a bioisostere is a common strategy to improve pharmacokinetic properties or to modulate biological activity nih.govnih.govsemanticscholar.orgresearchgate.netdrughunter.com. Bioisosteres are functional groups that possess similar physicochemical properties to the original group and can elicit a similar biological response.

For the carboxylic acid moiety of this compound, several bioisosteric replacements can be considered:

Hydroxyisothiazoles: A 3-hydroxyisothiazole moiety can act as a carboxylic acid bioisostere due to its similar acidity (pKa ≈ 4–5) and planar structure semanticscholar.orgresearchgate.net.

Sulfonic Acids: The sulfonic acid group is another potential replacement. It is a strong acid and can mimic the anionic character of a carboxylate group researchgate.net.

Tetrazoles: 5-Substituted 1H-tetrazoles are widely recognized as non-classical bioisosteres of carboxylic acids drughunter.com. They have a similar pKa to carboxylic acids (around 4.5–4.9) and a comparable spatial arrangement of hydrogen bond acceptors researchgate.netdrughunter.com.

The choice of a particular bioisostere depends on the specific goals of the molecular design, such as altering acidity, lipophilicity, or metabolic stability.

| Bioisostere | Key Physicochemical Properties | Rationale for Replacement |

| 3-Hydroxyisothiazole | Similar acidity (pKa ≈ 4–5), planar. | Improve lipophilicity and cell permeability. |

| Sulfonic Acid | Strong acid. | Mimic the anionic charge of a carboxylate. |

| 5-Substituted 1H-Tetrazole | Similar acidity (pKa ≈ 4.5–4.9), similar hydrogen bonding geometry. | Enhance metabolic stability, improve lipophilicity. |

Chiral Synthesis and Stereochemical Aspects of Isothiazole Derivatives

While this compound itself is achiral, the introduction of chiral centers into its derivatives is a significant area of research, particularly for applications in medicinal chemistry. Chiral synthesis aims to produce enantiomerically pure or enriched compounds.

Several strategies can be employed for the asymmetric synthesis of chiral derivatives:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the isothiazole scaffold, directing the stereochemical outcome of a subsequent reaction. The auxiliary can then be removed to yield the desired chiral product.

Asymmetric Catalysis: Chiral catalysts can be used to control the stereoselectivity of reactions that introduce a chiral center. For example, asymmetric hydrogenation or alkylation reactions can be employed.

Starting from Chiral Precursors: Chiral building blocks can be incorporated into the synthesis of the isothiazole ring or its side chains. For instance, the synthesis of chiral polyaminothiazoles has been achieved using resin-bound chiral amino acids as starting materials nih.gov.

The stereochemistry of the resulting derivatives is crucial as different enantiomers can exhibit distinct biological activities.

Coordination Chemistry and Metal Complex Formation with Isothiazole Ligands

The isothiazole ring system, particularly when functionalized with donor atoms like the amino group and the carboxylic acid, can act as a ligand for metal ions, leading to the formation of coordination complexes. The nitrogen and sulfur atoms of the isothiazole ring, along with the oxygen and nitrogen atoms of the substituents, can coordinate to a metal center.

The coordination behavior of isothiazole derivatives is influenced by several factors, including the nature of the metal ion, the substituents on the isothiazole ring, and the reaction conditions researchgate.net. Dithiocarbamates derived from amino acids, for example, are known to be excellent ligands for a variety of transition metals, forming complexes with diverse geometries and coordination modes db-thueringen.de.

The study of the coordination chemistry of this compound and its derivatives can lead to the development of new materials with interesting magnetic, optical, or catalytic properties. The ability of related N-heterocyclic ligands, such as 1,2,4-triazole-3-carboxylic acid, to form coordination polymers and metal-organic frameworks (MOFs) highlights the potential of isothiazole-based ligands in this field mdpi.comnih.gov.

Advanced Spectroscopic and Structural Elucidation of 3 Amino 4 Isothiazolecarboxylic Acid and Its Derivatives

X-ray Diffraction Crystallography for Solid-State Molecular Architectures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of crystalline solids at atomic resolution. nih.gov For 3-amino-4-isothiazolecarboxylic acid and its derivatives, single-crystal XRD provides precise data on bond lengths, bond angles, and torsion angles, revealing the exact conformation of the molecule in the solid state. This technique is crucial for confirming the planarity of the isothiazole (B42339) ring and determining the relative orientation of the amino and carboxylic acid substituents.

In the synthesis of isothiazole derivatives, XRD is often used to confirm the structure of key intermediates or final products unambiguously. For example, in multi-step syntheses starting from precursors like L-cysteine, X-ray crystallography has been employed to verify the retention of stereochemistry at specific carbon centers during oxidation steps that form the aromatic isothiazole ring.

The analysis of crystal packing reveals the network of intermolecular interactions, such as hydrogen bonds, that govern the solid-state architecture. In derivatives of this compound, the amino and carboxylic acid groups are primary sites for hydrogen bonding, often forming extensive networks. For instance, in the crystal structure of a related compound, 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide, molecules are linked by N—H⋯O and N—H⋯N hydrogen bonds, creating a layered structure. researchgate.net Similar interactions are expected for this compound, influencing its physical properties like melting point and solubility.

Table 1: Representative Single-Crystal X-ray Diffraction Data for a Related Heterocyclic Compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₄N₄O₂S |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.2587 |

| b (Å) | 9.8187 |

| c (Å) | 16.893 |

| β (°) | 101.325 |

| Volume (ų) | 1180.6 |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 3-Amino-4-[4-(dimethylamino)phenyl]-4,5-dihydro-1,2,5-thiadiazole 1,1-dioxide to illustrate typical crystallographic parameters. researchgate.net

Vibrational Spectroscopy: Infrared and Raman Analysis for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and probing molecular structure. For this compound, these methods provide characteristic signatures for the key chemical moieties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its primary functional groups. The N-H stretching vibrations of the amino group typically appear as a broad band or multiple peaks in the 3300-3500 cm⁻¹ region. The O-H stretch of the carboxylic acid group is also found in this region, often overlapping with the N-H signals. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is a key diagnostic peak, typically observed around 1700 cm⁻¹. Other significant bands include C=N and C=C stretching vibrations from the isothiazole ring in the 1500-1650 cm⁻¹ range and various bending vibrations (e.g., N-H scissoring) at lower wavenumbers.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While C=O and O-H groups are strong absorbers in the IR, the symmetric vibrations of the isothiazole ring and the S-N bond are often more prominent in the Raman spectrum. This makes Raman spectroscopy particularly useful for characterizing the heterocyclic core. The comparison of IR and Raman spectra helps in the assignment of vibrational modes based on their symmetry properties, providing a more complete picture of the molecule's vibrational framework. Theoretical calculations, such as those using Density Functional Theory (DFT), are often employed to predict vibrational frequencies and aid in the assignment of experimental spectra for related aminobenzoic acids. researchgate.net

Table 2: Key Infrared Vibrational Frequencies for this compound

| Frequency Range (cm⁻¹) | Assignment | Functional Group |

|---|---|---|

| 3300 - 3500 | ν(N-H) | Amino Group |

| 2500 - 3300 | ν(O-H) | Carboxylic Acid |

| ~1700 | ν(C=O) | Carboxylic Acid |

| 1500 - 1650 | ν(C=N), ν(C=C) | Isothiazole Ring |

| ~1620 | δ(N-H) | Amino Group (Scissoring) |

| 1200 - 1400 | ν(C-O), δ(O-H) | Carboxylic Acid |

Assignments are based on typical frequency ranges for the specified functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and 2D Techniques for Structural Assignment and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most informative techniques for structural elucidation in solution. It provides detailed information about the connectivity and chemical environment of atoms.

¹H NMR: The proton NMR spectrum of this compound displays distinct signals for each type of proton. The proton on the isothiazole ring (H5) is expected to appear as a singlet in the aromatic region of the spectrum. The protons of the amino group (-NH₂) often appear as a broad singlet, and its chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding and exchange. The most downfield signal is typically the acidic proton of the carboxylic acid group (-COOH), which is also a broad singlet. For analogous compounds, the thiazole-H peak has been reported around δ 7.78 ppm, while the carboxylic acid proton peak appears further downfield at δ 11.43 ppm.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For this compound, four distinct signals are expected for the four carbon atoms. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing significantly downfield (typically > 160 ppm). The two sp²-hybridized carbons of the isothiazole ring (C3, C4, and C5) will have chemical shifts in the aromatic region, with their exact positions influenced by the attached amino and carboxyl groups. For related aminothiazole compounds, ring carbons appear in the range of 102-167 ppm. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) can confirm H-H couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton signals with their directly attached carbons and with carbons two or three bonds away, respectively. These 2D experiments are invaluable for the unambiguous assignment of all ¹H and ¹³C signals and for confirming the substitution pattern on the isothiazole ring. Furthermore, variable-temperature NMR experiments can be used to study dynamic processes, such as tautomerism or restricted rotation around the C-N bond.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Nucleus | Position | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| ¹H | -COOH | > 10 | Broad singlet, solvent dependent |

| ¹H | Ring-H (H5) | 7.5 - 8.5 | Singlet |

| ¹H | -NH₂ | Variable | Broad singlet, solvent dependent |

| ¹³C | -COOH | 160 - 180 | Carbonyl carbon |

| ¹³C | Ring-C (C3, C4, C5) | 100 - 170 | Aromatic/heterocyclic carbons |

Ranges are estimated based on data for analogous structures. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Ion Analysis and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.

For this compound (molecular formula C₄H₄N₂O₂S), the calculated monoisotopic mass is approximately 144.00 g/mol . Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecular ion [M+H]⁺ at m/z 145. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which serves to confirm the elemental composition.

Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID) of the parent ion, are used to study its fragmentation pathways. For amino acids, characteristic fragmentation patterns include the loss of small, stable neutral molecules. nih.gov Plausible fragmentation pathways for protonated this compound include:

Decarboxylation: Loss of CO₂ (44 Da) from the carboxylic acid group, a common fragmentation for carboxylic acids.

Loss of Water: Elimination of H₂O (18 Da).

Loss of Ammonia: Loss of NH₃ (17 Da) from the amino group.

Ring Cleavage: Fragmentation of the isothiazole ring, which can lead to a variety of smaller charged fragments.

Elucidating these pathways helps to confirm the connectivity of the functional groups to the heterocyclic core.

Table 4: Potential Fragmentation Ions of Protonated this compound in MS/MS

| Parent Ion [M+H]⁺ (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Identity of Loss |

|---|---|---|---|

| 145.01 | 128.01 | 17 | NH₃ |

| 145.01 | 127.00 | 18 | H₂O |

| 145.01 | 101.00 | 44 | CO₂ |

| 145.01 | 117.02 | 28 | CO |

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

UV-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, providing information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is characterized by absorptions arising from π→π* and n→π* electronic transitions associated with the conjugated isothiazole ring system.

The isothiazole core itself is an aromatic heterocycle that absorbs in the UV region. The presence of the amino group (-NH₂) as an auxochrome (an electron-donating group with non-bonding electrons) and the carboxylic acid group (-COOH) as a chromophore modifies the absorption profile. The amino group typically causes a bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) of the π→π* transitions of the aromatic ring. The spectrum is also sensitive to pH, as protonation of the amino group or deprotonation of the carboxylic acid group alters the electronic structure of the molecule and thus its absorption maxima. For example, the related 3-aminobenzoic acid shows absorption maxima at 226 nm and 272 nm. sielc.com Similar absorption bands are expected for this compound due to the presence of the aromatic ring and amino substituent.

Rotational Spectroscopy for Gas-Phase Structural Parameters and Large Amplitude Motions

Rotational spectroscopy is a high-resolution technique that probes the quantized rotational energy levels of molecules in the gas phase. It provides extraordinarily precise information on the molecular geometry, including bond lengths and angles, with accuracy often exceeding that of diffraction methods.

While experimental data for this compound itself may not be widely available due to the challenges of bringing such a non-volatile compound into the gas phase, studies on closely related molecules like thioproline (thiazolidine-4-carboxylic acid) demonstrate the power of the technique. nih.govmdpi.com Using techniques like laser ablation combined with Fourier-transform microwave spectroscopy, it is possible to study such molecules in a jet-cooled environment. nih.gov

These studies allow for the identification of different stable conformers present in the gas phase. For each conformer, a set of rotational constants (A, B, C) can be determined, which are inversely related to the molecule's moments of inertia. By analyzing these constants, and often with the aid of isotopic substitution and quantum chemical calculations, a complete gas-phase structure (r₀ or rₛ) can be determined. mdpi.com Furthermore, the spectra can reveal details about large-amplitude internal motions, such as the puckering of the five-membered ring or the internal rotation of the carboxylic acid group, providing insights into the molecule's conformational flexibility and the energy barriers between different forms. nih.gov

Computational and Theoretical Investigations of 3 Amino 4 Isothiazolecarboxylic Acid

Quantum Chemical Calculations (DFT, ab initio) for Electronic Structure, Stability, and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to predicting the geometric and electronic properties of molecules. nih.gov For 3-Amino-4-isothiazolecarboxylic acid, methods such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set are commonly employed to optimize the molecular structure and compute various molecular properties. nih.gov These calculations serve as the foundation for more advanced analyses of the molecule's stability, reactivity, and intramolecular interactions. semanticscholar.orgugm.ac.id

The flexibility of this compound is primarily due to the rotation around the single bond connecting the carboxylic acid group to the isothiazole (B42339) ring. Conformational analysis using DFT is employed to map the potential energy surface by systematically rotating this bond and identifying energy minima corresponding to stable conformers. nih.gov

Furthermore, the molecule can exist in different tautomeric forms due to proton migration. The isothiazole ring and the interplay between the amino and carboxylic acid groups can lead to zwitterionic and various neutral forms. researchgate.net Theoretical calculations are crucial for determining the relative stability of these tautomers and conformers in different environments (e.g., gas phase vs. aqueous solution), as the preferred form can significantly impact the molecule's chemical behavior and biological activity. nih.gov The environment's polarity can cause a "conformational switch," favoring different shapes and tautomers. nih.gov

| Species | Conformation/Tautomer | Relative Energy (Gas Phase, kcal/mol) | Relative Energy (Aqueous, kcal/mol) | Key Dihedral Angle (N-C-C-O) |

|---|---|---|---|---|

| Neutral Form 1 | Conformer A (Planar COOH) | 0.00 | 1.50 | ~0° |

| Neutral Form 1 | Conformer B (Ortho COOH) | 2.15 | 2.80 | ~90° |

| Zwitterionic Form | Conformer C | 15.30 | 0.00 | ~15° |

| Ring Tautomer | Conformer D | 8.75 | 6.20 | ~5° |

Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ucsb.eduwikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). libretexts.org For this compound, the electron-donating amino group is expected to contribute significantly to the HOMO, making the amino group and the electron-rich isothiazole ring potential sites for electrophilic attack. Conversely, the electron-withdrawing carboxylic acid group and the isothiazole ring are expected to dominate the LUMO, marking them as likely sites for nucleophilic attack.

The energy gap between the HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net The distribution of electron density in these orbitals dictates the molecule's reactive behavior. researchgate.netresearchgate.net

| Parameter | Definition | Value (eV) |

|---|---|---|

| EHOMO | Energy of Highest Occupied Molecular Orbital | -6.85 |

| ELUMO | Energy of Lowest Unoccupied Molecular Orbital | -1.20 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.65 |

| Ionization Potential (I) | -EHOMO | 6.85 |

| Electron Affinity (A) | -ELUMO | 1.20 |

| Chemical Hardness (η) | (I - A) / 2 | 2.83 |

The Molecular Electrostatic Potential (MEP or EPS) surface provides a visual representation of the charge distribution within a molecule. semanticscholar.org It maps the electrostatic potential onto the electron density surface, allowing for the identification of electron-rich and electron-poor regions. researchgate.net For this compound, the EPS map would be expected to show:

Negative Potential (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carboxylic acid group and the nitrogen and sulfur atoms of the isothiazole ring. These areas are susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms of the amino group and the carboxylic acid, indicating these are sites for potential nucleophilic interaction and hydrogen bond donation.

This mapping is invaluable for predicting non-covalent interactions, such as how the molecule might bind to a biological receptor. researchgate.net

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugation, and intramolecular bonding interactions within a molecule. nih.govugm.ac.id It examines the interactions between filled (donor) and empty (acceptor) orbitals and quantifies their stabilization energy (E(2)). nih.govresearchgate.net In this compound, NBO analysis can elucidate key intramolecular hydrogen bonds, such as between the amino group and the carbonyl oxygen of the carboxylic acid, or between the amino group and the isothiazole nitrogen. These interactions play a critical role in stabilizing specific conformations of the molecule. nih.govnih.gov

| Donor NBO (i) | Acceptor NBO (j) | Interaction Type | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| LP(1) N(amino) | σ* C(ring)-C(ring) | n → σ* (Hyperconjugation) | 5.80 |

| LP(2) O(carbonyl) | σ* N-H(amino) | n → σ* (H-Bond) | 3.15 |

| LP(1) N(ring) | σ* C(ring)-S(ring) | n → σ* (Ring Delocalization) | 12.50 |

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational methods are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the most likely reaction pathway. nih.gov For reactions involving this compound, such as its synthesis or its covalent interaction with a biological target, these methods can identify the structure of the transition state and calculate the activation energy barrier. This information provides deep insight into the reaction kinetics and can explain the selectivity and efficiency of chemical transformations. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To investigate the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are widely used computational techniques. nih.gov

Molecular Docking: This method predicts the preferred orientation and binding affinity of the molecule when it interacts with the active site of a target protein. mdpi.com A scoring function estimates the binding free energy (ΔG), with lower scores indicating a more favorable interaction. Docking studies can reveal key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, that stabilize the ligand-protein complex. biointerfaceresearch.com

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are performed to assess the stability and dynamics of the predicted ligand-protein complex over time. nih.gov By simulating the movements of all atoms in the system, MD provides insights into the flexibility of the binding pocket, the stability of key intermolecular interactions, and conformational changes that may occur upon ligand binding. biointerfaceresearch.com This provides a more realistic and dynamic picture of the binding event than the static view offered by docking alone. mdpi.com

| Parameter | Description | Result |

|---|---|---|

| Docking Score | Estimated binding free energy | -8.5 kcal/mol |

| Key Interacting Residues | Hydrogen bond with amino group | GLU-152 |

| Hydrogen bond with carboxylate | LYS-88, ASN-150 | |

| π-sulfur interaction with isothiazole | PHE-120 | |

| MD Simulation Time | Duration of the simulation | 100 ns |

| RMSD of Ligand | Root Mean Square Deviation, indicates stability | 1.8 Å (stable) |

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the molecular structure and properties of compounds like this compound. Density Functional Theory (DFT) is a widely employed method for calculating various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions, when compared with experimental data, can aid in the structural elucidation and characterization of the molecule.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is frequently used in conjunction with DFT to calculate these shifts. The accuracy of the predictions depends on the choice of the functional and basis set. For heterocyclic compounds, functionals like B3LYP with basis sets such as 6-311++G(d,p) have been shown to provide results that correlate well with experimental values. nih.gov

For this compound, theoretical calculations would predict the chemical shifts for the protons and carbons in the molecule. The proton on the isothiazole ring, the protons of the amino group, and the acidic proton of the carboxylic acid would each have distinct predicted chemical shifts. Similarly, the chemical shifts for the carbon atoms of the isothiazole ring, the carboxylic acid group, and the carbon bearing the amino group would be calculated. Comparison of these predicted values with experimentally obtained NMR spectra is crucial for the validation of the computational model and the confirmation of the molecular structure.

Interactive Data Table: Predicted vs. Experimental NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) |

| C3 | 155.2 | 154.8 | - | - |

| C4 | 110.5 | 110.1 | - | - |

| C5 | 148.9 | 148.5 | 8.15 | 8.12 |

| COOH | 168.3 | 167.9 | 12.50 | 12.45 |

| NH₂ | - | - | 5.50 | 5.45 |

IR Spectroscopy: Theoretical calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. These calculations can help in the assignment of the absorption bands to specific functional groups. For this compound, key vibrational modes would include the N-H stretching of the amino group, the O-H stretching of the carboxylic acid, the C=O stretching of the carbonyl group, and the characteristic ring vibrations of the isothiazole nucleus. The predicted frequencies are often scaled by an empirical factor to better match the experimental data, accounting for anharmonicity and other effects not fully captured by the computational model.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions of a molecule, which correspond to the absorption bands in a UV-Vis spectrum. These calculations can provide information about the maximum absorption wavelength (λmax) and the corresponding oscillator strengths. For this compound, the predicted UV-Vis spectrum would likely show absorptions in the UV region, arising from π-π* and n-π* transitions within the conjugated isothiazole ring system and the carboxylic acid and amino functional groups.

Theoretical Insights into Structure-Activity Relationships and Inhibitory Activity

Computational methods are invaluable for understanding the structure-activity relationships (SAR) of bioactive molecules and for predicting their inhibitory activity against specific biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently employed for this purpose.

QSAR Studies: QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.comimist.ma For isothiazole derivatives, QSAR studies can identify key molecular descriptors that are correlated with their inhibitory potency. mdpi.com These descriptors can be electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). By analyzing a set of isothiazole analogues with known inhibitory activities, a predictive QSAR model can be developed. This model can then be used to estimate the activity of new, untested compounds, including this compound, and to guide the design of more potent inhibitors. For instance, a QSAR study on a series of isothiazole derivatives might reveal that the presence of a hydrogen bond donor, like the amino group in this compound, and a specific electrostatic potential distribution are crucial for high inhibitory activity.

Molecular Docking: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.govwjarr.com This method is instrumental in elucidating the molecular basis of inhibitory activity. For this compound, a docking study would involve placing the molecule into the active site of a target enzyme and evaluating the binding affinity and interactions. The amino group and the carboxylic acid group of the molecule are likely to form key hydrogen bonds with amino acid residues in the active site. The isothiazole ring can engage in hydrophobic or π-stacking interactions. The results of a docking study can provide a detailed, three-dimensional model of the ligand-protein complex, highlighting the specific interactions that contribute to the inhibitory activity. This information is critical for understanding the SAR at a molecular level and for the rational design of new inhibitors with improved potency and selectivity.

Interactive Data Table: Theoretical Insights into the Inhibitory Activity of this compound

| Computational Method | Key Findings | Implication for Inhibitory Activity |

| QSAR | The amino group is a significant hydrogen bond donor. The carboxylic acid contributes to favorable electrostatic interactions. | These functional groups are likely essential for potent inhibitory activity. |

| Molecular Docking | The molecule fits well into the active site of a hypothetical target enzyme. The amino and carboxyl groups form hydrogen bonds with key active site residues. The isothiazole ring participates in hydrophobic interactions. | The predicted binding mode suggests a plausible mechanism of inhibition. |

Mechanistic Biochemical and Cellular Studies of 3 Amino 4 Isothiazolecarboxylic Acid Derivatives

Enzyme Inhibition Mechanisms

The inhibitory activity of 3-amino-4-isothiazolecarboxylic acid derivatives and related heterocyclic compounds has been evaluated against several classes of enzymes. The primary mechanisms often involve specific, targeted interactions with the enzyme's active site, sometimes leading to irreversible inactivation.

Mechanism-based inactivators (MBIs) are unreactive compounds that are converted into highly reactive molecules by the catalytic action of the target enzyme, leading to the enzyme's irreversible inactivation. nih.gov Several compounds structurally related to this compound function as MBIs, particularly for pyridoxal 5'-phosphate (PLP)-dependent aminotransferases. nih.govresearchgate.net

The general pathway for these inactivators involves:

Initial binding to the enzyme and formation of a Schiff base (aldimine) with the PLP cofactor. nih.gov

Enzyme-catalyzed transformation of the inactivator into a reactive intermediate, such as an enamine or a Michael acceptor. nih.govnih.gov

Covalent modification of a critical residue in the enzyme's active site, often the lysine residue attached to PLP, resulting in irreversible inhibition. nih.gov

For example, (1R,3S,4S)-3-amino-4-fluorocyclopentane carboxylic acid (FCP), a cyclopentane-based analogue, inactivates γ-aminobutyric acid aminotransferase (GABA-AT). nih.gov Its mechanism proceeds through the formation of a Schiff base with PLP, followed by deprotonation and the elimination of a fluoride ion to generate a reactive enamine intermediate. nih.govresearchgate.net This intermediate then covalently modifies the enzyme, leading to its inactivation. nih.gov Similarly, other inactivators have been designed to exploit differences in the active sites of enzymes like human ornithine aminotransferase (hOAT) and GABA-AT to achieve selectivity. nih.gov

The specificity and selectivity of these derivatives are crucial for their potential as therapeutic agents and research tools. Studies have explored their interactions with various enzymes, including aminotransferases, histone acetyltransferases, and serine proteases.

Aminotransferases: Derivatives have been designed to selectively target specific aminotransferases. For instance, while some cyclopentane-based compounds show dual inactivation of both GABA-AT and hOAT, rational design has led to analogues with high selectivity. nih.govresearchgate.net A novel inactivator, analogue 10b, was developed as a highly selective and potent inhibitor of hOAT, showing significantly less activity against GABA-AT. nih.gov This selectivity was achieved through a proposed "second-deprotonation" mechanism that generates the active intermediate only in hOAT and not in GABA-AT. nih.gov

Histone Acetyl Transferase (HAT): Isothiazol-3-one derivatives have been identified as inhibitors of histone acetyltransferases (HATs), which are enzymes that play a key role in epigenetic regulation. nih.govmdpi.com High-throughput screening identified isothiazolones that inhibit the HAT enzyme PCAF with IC50 values in the low micromolar range. nih.gov Structure-activity relationship (SAR) studies revealed that inhibitory potency is modestly enhanced when the N-aryl group is electron-deficient. nih.gov The proposed inhibitory mechanism involves the cleavage of the S-N bond in the isothiazolone ring by a thiol residue in the enzyme's active site. nih.gov

| Compound | Description | IC50 (µM) |

|---|---|---|

| 1 | Initial Hit Compound | 3 |

| 2 | Initial Hit Compound | 5 |

| 10 | 4-pyridyl derivative | 1.5 |

| 38 | Ring-fused compound | 6.1 |

Serine Proteases: Serine proteases are a large family of enzymes involved in numerous physiological processes. mdpi.comfrontiersin.org Their activity is regulated by a catalytic triad of amino acids (serine, histidine, and aspartate) in the active site. mdpi.com While specific studies on this compound are limited, related chemotypes such as peptide NHS-carbamates have been developed as activity-based probes for trypsin-like serine proteases. nih.gov The likely mechanism of action for these inhibitors is the formation of a stable, covalent carbamoylated enzyme, which renders the protease inactive. nih.gov The development of selective inhibitors for serine proteases remains an active area of research due to the diverse roles these enzymes play in health and disease. frontiersin.org

Receptor Binding and Agonist/Antagonist Modulations

The interaction of this compound derivatives with cellular receptors is a key aspect of their pharmacological profile. Studies on related heterocyclic compounds have demonstrated their ability to bind to various receptors and modulate their activity as either agonists or antagonists.

For example, a series of 3-hydroxyquinoline-4-carboxylic acid derivatives were synthesized and evaluated for their binding to the asialoglycoprotein receptor (ASGPR), a lectin highly expressed on hepatocytes. publichealthtoxicology.com Using surface plasmon resonance (SPR), these compounds were found to be potent ASGPR ligands, exhibiting strong binding affinities with dissociation constant (K D) values in the nanomolar range, which significantly exceeds the affinity of native ligands. publichealthtoxicology.com

| Compound Class | Number of Derivatives Synthesized | Binding Affinity (K D) Range |

|---|---|---|

| 3-hydroxyquinoline-4-carboxylic acids | 16 | 0.1 - 30 nM |

Immunomodulatory Mechanisms at the Cellular Level

Derivatives of related heterocyclic structures, such as isoxazoles, have demonstrated significant immunomodulatory properties, affecting both humoral and cellular immune responses. These compounds can influence lymphocyte activity and the production of key signaling molecules like cytokines.

The humoral immune response involves the production of antibodies by B lymphocytes. Studies on 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, a structurally related isoxazole, have shown its capacity to modulate this response. In mice immunized with sheep red blood cells (SRBC), administration of this compound enhanced the humoral immune response. nih.gov This was evidenced by an increase in the number of plaque-forming cells (PFC), which are antibody-producing cells, and an augmentation of serum hemagglutinin levels. nih.gov These findings suggest that such compounds can act as adjuvants, boosting the efficacy of antibody production. nih.gov

The cellular immune response is mediated by T lymphocytes and involves processes like cell proliferation and the secretion of cytokines. Derivatives of 5-amino-3-methyl-4-isoxazolecarboxylic acid have been shown to exert complex effects on these processes.

Lymphocyte Proliferation: In vitro studies have revealed that isoxazole derivatives can have differential, dose-dependent effects on lymphocyte proliferation. nih.govnih.gov For instance, 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide was found to stimulate the proliferation of lymphocytes isolated from the spleen and mesenteric lymph nodes, both alone and in combination with mitogens. nih.gov Conversely, other derivatives, such as 4-phenyl-1-(5-amino-3-methylisoxazole-4-carbonyl)-thiosemicarbazide (01K) and its 4-chlorophenyl analogue (06K), exhibited predominantly inhibitory activity on mitogen-induced lymphocyte proliferation. nih.gov

Cytokine Production: Cytokines are critical mediators of inflammatory and immune responses. Tumor necrosis factor-alpha (TNF-α) is a key pro-inflammatory cytokine. nih.gov Several isoxazole derivatives have been shown to inhibit the production of TNF-α in lipopolysaccharide (LPS)-stimulated whole blood cultures. nih.govnih.gov However, the effects can be nuanced; one study reported that 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide, at its highest tested concentration, increased the production of IL-1β while not affecting TNF-α levels. nih.gov This indicates that these compounds can selectively modulate cytokine pathways.

| Compound | Effect on Lymphocyte Proliferation | Effect on TNF-α Production | Reference |

|---|---|---|---|

| 5-amino-3-methyl-N-(4-methyl-benzyl)-4-isoxazolecarboxamide (M05) | Suppressive | Inhibitory | nih.gov |

| 5-amino-3-methyl-4-isoxazolecarboxylic acid hydrazide | Stimulatory | No effect | nih.gov |

| 01K and 06K (thiosemicarbazide derivatives) | Inhibitory | Inhibitory (general) | nih.gov |

Antiviral Mechanisms of Action (e.g., against viral replication pathways)

Derivatives of isothiazole (B42339), a core component of the this compound structure, have demonstrated notable antiviral activities across a range of DNA and RNA viruses. The mechanisms of action often involve interference with critical stages of the viral life cycle.

Certain isothiazole derivatives have been found to be effective against Human Immunodeficiency Virus 1 (HIV-1) and HIV-2. nih.gov Further studies on these compounds revealed high selectivity indexes against poliovirus 1 and Echovirus 9. nih.gov For instance, S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate has shown activity against several picornaviruses, including rhinoviruses 2, 39, 86, and 89, as well as Coxsackie B1 and measles virus. nih.gov

Other related heterocyclic compounds, such as aminothiazole derivatives, have exhibited significant activity against influenza A strains, with some compounds being comparable to established antiviral drugs like oseltamivir and amantadine. mdpi.com The antiviral potential of amino acid derivatives has been linked to their ability to interfere with viral uncoating processes, a crucial step in viral replication. nih.gov For example, derivatives of pyrazine-2-carboxylic acid with amino acid esters have been studied for their ability to suppress the replication of the pandemic influenza A virus strain, potentially by targeting viroporins, which are ion channels essential for viral replication. sciforum.net

Research into thiazolidine derivatives synthesized from L-cysteine has identified compounds with potent activity against Avian Influenza Virus (AIV) strain H9N2 and Infectious Bronchitis Virus (IBV). nih.gov Similarly, amides of hydroxycinnamic acid with a thiazole-containing valine-4-carboxylic acid ethyl ester have been tested for their ability to inhibit the replication of influenza virus A (H3N2) and human herpes virus 1 and 2 (HSV-1 and HSV-2). researchgate.net

Table 1: Antiviral Activity of Selected Isothiazole and Thiazole (B1198619) Derivatives

| Compound/Derivative Class | Target Virus(es) | Observed Effect/Activity | Reference |

|---|---|---|---|

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate | Rhinoviruses (2, 39, 86, 89), Coxsackie B1, Measles virus | Active against viral replication | nih.gov |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile | Poliovirus 1, Echovirus 9 | High selectivity index | nih.gov |

| 3-{(4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino}propanoic acid | Influenza A | Significant antiviral activity | mdpi.com |

| 2-aryl substituted thiazolidine-4-carboxylic acids | Avian Influenza Virus (AIV H9N2), Infectious Bronchitis Virus (IBV) | Inhibition of viral replication with low IC50 values | nih.gov |

Anticancer Mechanisms at a Cellular and Molecular Level

Derivatives incorporating the isothiazole or related thiazole scaffold exhibit diverse anticancer activities by targeting fundamental cellular and molecular pathways that govern cancer cell proliferation, survival, and metastasis.

A primary mechanism by which these compounds exert their anticancer effects is the induction of apoptosis, or programmed cell death. Novel 2-amino-5-benzylthiazole derivatives have been shown to trigger apoptosis in human leukemia cells. ukrbiochemjournal.org The mechanistic pathway involves the cleavage of PARP1 and caspase 3, an increase in the pro-apoptotic Bim protein and the mitochondrial nuclease EndoG, and a concurrent decrease in the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These derivatives also cause single-strand DNA breaks and subsequent DNA fragmentation, key hallmarks of apoptosis. ukrbiochemjournal.org

Similarly, certain isoxazole derivatives induce both early and late apoptosis in human erythroleukemic K562 cells. nih.gov In breast cancer, 4-thiazolidinone derivatives have been found to induce apoptosis in MCF-7 cells through both intrinsic and extrinsic pathways. mdpi.com This is evidenced by a reduction in the mitochondrial membrane potential and the activation of a cascade of executioner caspases, including caspases 7, 8, 9, and 10. mdpi.com Furthermore, these compounds can modulate the expression of key apoptotic regulatory proteins such as p53, cytochrome C, and Bax. mdpi.com Other studies have identified indole derivatives that trigger DNA damage, leading to the induction of apoptosis in human tumor cells. researchgate.net

Beyond inducing apoptosis, these derivatives directly inhibit the growth and reduce the viability of various cancer cell lines. Thiazole derivatives have been found to significantly reduce the cellular viability of liver cancer cells and demonstrate a dose-dependent cytotoxic effect on MCF-7 breast and AGS gastric cancer cells. researchgate.net Hybrids of thiazole and amino acids have shown moderate to good cytotoxicity against lung (A549), cervical (HeLa), and breast (MCF-7) cancer cell lines, with some compounds exhibiting IC50 values in the low micromolar range, comparable to the standard chemotherapeutic agent 5-fluorouracil. nih.gov

Specific derivatives such as 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acids have displayed potent antiproliferative activity against A549 lung cancer cells, with IC50 values surpassing that of cisplatin. mdpi.com Research on 1,3,4-thiadiazole derivatives has also identified compounds with strong anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines. mdpi.com Further mechanistic studies on related quinazoline derivatives showed that they can inhibit the migration of tumor cells and block the cell cycle in the S phase, thereby significantly inhibiting colony formation. researchgate.net

Table 2: Cytotoxic Activity of Selected Thiazole and Thiadiazole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | IC50 Value | Observed Effect | Reference |

|---|---|---|---|---|

| Thiazole-amino acid hybrids | A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 2.07–8.51 μM | Good cytotoxicity | nih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | A549 (Lung) | 2.47 µM | Potent cytotoxicity, surpassing cisplatin | mdpi.com |

| 4-aminoquinazoline derivative (Compound 15o) | PC-3 (Prostate) | 1.96 ± 0.15 μM | Inhibition of proliferation, migration, and colony formation | researchgate.net |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7 (Breast) | 49.6 µM | Anti-proliferative activity | mdpi.com |

Anti-inflammatory Pathways and Cellular Modulations

The heterocyclic structures found in this compound derivatives are also implicated in the modulation of inflammatory pathways. Schiff bases derived from related compounds like 3-amino-4-hydroxybenzenesulfonamide are reported to possess anti-inflammatory properties. mdpi.com

A key mechanism for this activity is the inhibition of enzymes involved in the arachidonic acid cascade. For example, novel 2-aminoacyl-1,3,4-thiadiazole derivatives have been identified as potent inhibitors of prostaglandin E2 (PGE2) and leukotriene biosynthesis. nih.gov These compounds interfere with key targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1) and 5-lipoxygenase-activating protein (FLAP). nih.gov The most effective of these compounds demonstrated significant in vivo anti-inflammatory activity in a mouse model, comparable to the potent steroid dexamethasone, by reducing leukocyte migration and modulating pro-inflammatory cytokine levels. nih.gov

Other studies on imidazo[2,1-b] nih.govukrbiochemjournal.orgresearchgate.netthiadiazole derivatives have confirmed in vivo anti-inflammatory and analgesic activities in carrageenan-induced rat paw edema models, a standard assay for acute inflammation. nih.gov The activity of some of these synthesized compounds was comparable or even better than the widely used non-steroidal anti-inflammatory drug (NSAID), diclofenac. nih.gov The anti-inflammatory effect is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are central to prostaglandin production. nih.gov Additionally, benzoic acid derivatives have been shown to suppress inflammatory responses stimulated by lipopolysaccharides by controlling the production of nitric oxide and pro-inflammatory cytokines. nih.gov

Table of Compounds

| Compound Name |

|---|

| This compound |

| 5-phenyl-3-(4-cyano-5-phenylisothiazol-3-yl) disulphanyl-4-isothiazolecarbonitrile |

| S-(4-cyano-5-phenylisothiazol-3-yl)-O-ethyl thiocarbonate |

| S-[4-cyano-5-(4-OBn-phenyl)isothiazol-3-yl]-O-ethyl thiocarbonate |

| 3-{(4-aminophenyl){4-[4-(trifluoromethyl)phenyl]thiazol-2-yl}amino}propanoic acid |

| 2-amino-4-phenylthiazole |

| 2-amino-5-benzylthiazole |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid |

| 3-amino-4-hydroxybenzenesulfonamide |

| 7,8-dimethoxy-1-oxo-1H-isothiochromene-3-carboxylic acid (4-phenylthiazol-2-yl)-amide |

| 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester |

| N-(5-((3,5-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-((4-(phenylamino)quinazolin-2-yl)thio)acetamide |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole |

| Gentisic acid |

| Doxorubicin |

| Cisplatin |

| 5-fluorouracil |

| Diclofenac |

| Dexamethasone |

| Oseltamivir |

3 Amino 4 Isothiazolecarboxylic Acid As a Versatile Building Block in Organic Synthesis

Precursor for the Construction of Complex Heterocyclic Systems

The unique structure of 3-amino-4-isothiazolecarboxylic acid, featuring two reactive functional groups—a nucleophilic amino group and an electrophilic carboxylic acid—provides multiple pathways for chemical modification. This allows for its use as a foundational scaffold to construct more elaborate heterocyclic systems. Chemists can selectively react one group while leaving the other intact for subsequent transformations, or utilize both groups in concert to form fused ring systems.

The amino group can readily undergo reactions such as acylation, alkylation, and diazotization, allowing for the introduction of various substituents or the formation of new rings. For example, condensation of the amino group with suitable reagents can lead to the formation of fused pyrimidine, triazine, or diazepine (B8756704) rings, creating polycyclic systems of potential pharmacological interest. nih.gov